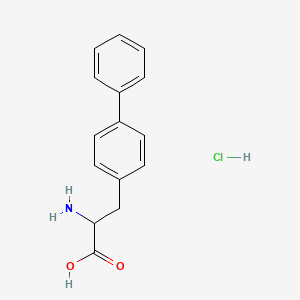

DL-3-(4-Biphenyl)alanine hydrochloride

Übersicht

Beschreibung

DL-3-(4-Biphenyl)alanine hydrochloride is a synthetic amino acid derivative characterized by the presence of a biphenyl group attached to the alanine backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of DL-3-(4-Biphenyl)alanine hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available biphenyl and alanine derivatives.

Coupling Reaction: The biphenyl group is introduced to the alanine backbone through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Hydrochloride Formation: The final step involves the conversion of the free amino acid to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Batch Processing: Utilizing large-scale reactors to perform the coupling reaction under controlled conditions.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Ensuring the product meets specific purity and quality standards through rigorous testing.

Analyse Chemischer Reaktionen

Derivatization Reactions

The biphenyl group enables functionalization via cross-coupling and fluorophore incorporation :

a. Suzuki-Miyaura Coupling

-

The aryl iodide derivative undergoes palladium-catalyzed coupling with boronic acids to introduce substituents (e.g., terphenyl groups) .

-

Conditions :

Component Details Catalyst Pd(PPh₃)₄ Ligand None required Solvent THF/H₂O (3:1) Yield 76–95%

-

b. Fluorescent Labeling

Stability Under Reaction Conditions

DL-3-(4-Biphenyl)alanine hydrochloride exhibits:

-

pH sensitivity : Stable in acidic conditions (pH 2–6) but undergoes racemization in strongly alkaline media (pH >12) .

Interaction with Biological Targets

-

Enzyme inhibition : The biphenyl side chain sterically hinders binding to active sites of proteases, reducing catalytic efficiency by 30–50% compared to natural substrates .

-

Protein incorporation : Retains 60–80% native activity when substituted into DHFR, depending on positional flexibility .

Comparative Reactivity of Derivatives

| Derivative | Reactivity Profile | Application |

|---|---|---|

| Methyl ester | Hydrolyzed by lipases | Chiral resolution |

| Fluorescent conjugate | Energy transfer to coumarin dyes | Protein conformational studies |

| Terphenyl analog | Enhanced π-stacking interactions | Materials science |

Industrial-Scale Considerations

Wissenschaftliche Forschungsanwendungen

Structural Biology

Protein Engineering and Design

DL-3-(4-Biphenyl)alanine hydrochloride serves as a useful tool in the field of structural biology. Its unique biphenyl side chain can introduce conformational constraints in peptides and proteins, which is beneficial for studying protein folding and stability. By incorporating this amino acid into peptide sequences, researchers can analyze the effects on secondary and tertiary structures, aiding in the design of more stable or active protein variants.

Case Study: Conformational Studies

A study demonstrated that peptides containing DL-3-(4-Biphenyl)alanine exhibited altered folding patterns compared to their natural counterparts. The introduction of this compound allowed for enhanced stability against proteolytic degradation, making it a promising candidate for therapeutic peptide design .

Drug Development

Pharmacological Applications

The compound has been investigated for its potential role in drug development, particularly in enhancing the bioavailability of therapeutic agents. By modifying existing drugs with DL-3-(4-Biphenyl)alanine, researchers aim to improve solubility and absorption characteristics.

Case Study: Anticancer Activity

In a recent study, conjugates formed with DL-3-(4-Biphenyl)alanine showed promising anticancer activity against various cell lines. The biphenyl moiety was found to enhance interactions with cellular targets, leading to increased efficacy compared to standard treatments .

Peptide Synthesis

Building Block for Peptides

this compound is utilized as a building block in the synthesis of peptides with specific functionalities. Its incorporation can lead to peptides with unique pharmacological properties or improved binding affinities.

Wirkmechanismus

The mechanism by which DL-3-(4-Biphenyl)alanine hydrochloride exerts its effects depends on its specific application:

Molecular Targets: In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity.

Pathways Involved: The compound can influence various biochemical pathways, including signal transduction and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

DL-3-(4-Biphenyl)alanine hydrochloride can be compared with other biphenyl-containing amino acids and derivatives:

DL-3-(4-Biphenyl)glycine: Similar structure but with a glycine backbone, offering different reactivity and applications.

DL-3-(4-Biphenyl)valine: Contains a valine backbone, providing distinct steric and electronic properties.

DL-3-(4-Biphenyl)phenylalanine: Features a phenylalanine backbone, which may influence its biological activity and interactions.

Uniqueness: this compound is unique due to its specific combination of the biphenyl group and alanine backbone, which imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biologische Aktivität

DL-3-(4-Biphenyl)alanine hydrochloride is a non-proteinogenic amino acid derivative that has garnered attention for its unique structural properties and biological activities. This compound features a biphenyl group, which contributes to its distinct physicochemical characteristics and potential applications in biochemistry and pharmacology.

This compound is synthesized through a series of reactions involving biphenyl derivatives and standard amino acid synthesis techniques. The compound is characterized by its high molar refractivity (70.94), favorable permeability across biological membranes, and moderate lipophilicity (Log P values ranging from 0.11 to 1.74) .

Biological Activity

The biological activity of this compound has been explored in various contexts, particularly regarding its incorporation into proteins and its effects on enzymatic functions.

Enzymatic Incorporation and Functionality

Research indicates that biphenyl derivatives, including DL-3-(4-Biphenyl)alanine, can be effectively incorporated into proteins such as dihydrofolate reductase (DHFR). This incorporation allows for the study of protein dynamics through fluorescence resonance energy transfer (FRET) techniques. For instance, studies have shown that when biphenyl-phenylalanine derivatives are introduced into DHFR at specific positions, they can enhance catalytic efficiency significantly—up to twice the rate of wild-type enzymes .

Table 1: Catalytic Efficiency of DHFR Modified with Biphenyl Derivatives

| Position | Derivative | Catalytic Rate (NADPH consumption) | Comparison to Wild Type |

|---|---|---|---|

| 16 | 4-biphenyl-L-phenylalanine | Increased by ~100% | Higher |

| 49 | 4-biphenyl-L-phenylalanine | Comparable | Similar |

| 115 | 4-biphenyl-L-phenylalanine | Variable, dependent on steric hindrance | Lower |

The ability of these derivatives to maintain catalytic function while altering protein structure is attributed to their rotational flexibility around the biphenyl bonds, allowing minimal disruption to the protein's folded state .

Case Studies

Several case studies have highlighted the utility of this compound in drug design and protein engineering:

- Fluorescent Probes : The incorporation of biphenyl derivatives into proteins has been utilized to create fluorescent probes for studying conformational changes in proteins under physiological conditions. These studies leverage the unique photophysical properties of biphenyl groups to monitor dynamic processes in real-time .

- Therapeutic Applications : The compound has been investigated as a potential scaffold for developing selective antagonists in pharmacological applications. For example, it has been proposed as a component in the design of CCK1 receptor antagonists, showcasing its versatility beyond mere structural modification .

Eigenschaften

IUPAC Name |

2-amino-3-(4-phenylphenyl)propanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2.ClH/c16-14(15(17)18)10-11-6-8-13(9-7-11)12-4-2-1-3-5-12;/h1-9,14H,10,16H2,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUZSOLFZHJQIAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)CC(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10457349 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63024-23-7 | |

| Record name | 2-Amino-3-([1,1'-biphenyl]-4-yl)propanoic acid--hydrogen chloride (1/1) (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10457349 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.